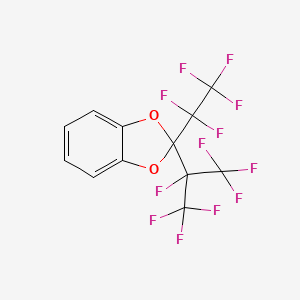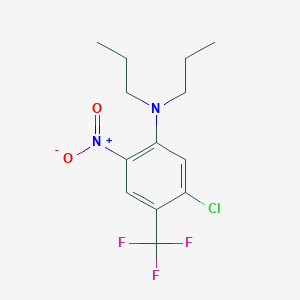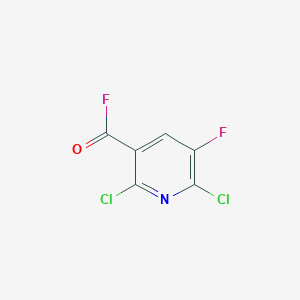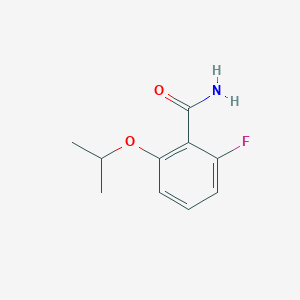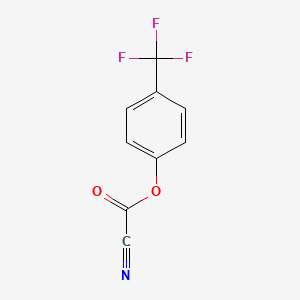
4-Trifluoromethylphenyl cyanoformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trifluoromethylphenyl cyanoformate (4-TFMCF) is an organic compound that has been used in various scientific research applications. It is a cyanoformate ester, which is a derivative of cyanide and formic acid. 4-TFMCF has been used in various studies for its ability to act as a strong electrophile, its reactivity with various substrates, and its ability to form hydrogen bonds.
Applications De Recherche Scientifique
4-Trifluoromethylphenyl cyanoformate has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as N-aryl-N-alkyl-2-cyanoformates, N-aryl-2-cyanoformates, and N-alkyl-2-cyanoformates. 4-Trifluoromethylphenyl cyanoformate has also been used in the synthesis of various heterocyclic compounds, such as 1,4-dihydropyridines, 1-alkyl-2-aryl-4-cyanoformates, and 1-alkyl-2-aryl-4-cyanoformates. In addition, 4-Trifluoromethylphenyl cyanoformate has been used in the synthesis of various polycyclic compounds, such as 2-aryl-3-cyanoformates, 2-alkyl-3-cyanoformates, and 2-alkyl-3-aryl-4-cyanoformates.
Mécanisme D'action
4-Trifluoromethylphenyl cyanoformate is an electrophilic reagent, meaning that it is capable of reacting with nucleophilic substrates. It is believed that 4-Trifluoromethylphenyl cyanoformate reacts with nucleophiles via a nucleophilic substitution reaction, in which the cyanoformate group is replaced by the nucleophile. This reaction is believed to occur via a two-step mechanism, in which the cyanoformate group is first attacked by the nucleophile, followed by the release of the leaving group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Trifluoromethylphenyl cyanoformate are not well understood. However, it is believed that 4-Trifluoromethylphenyl cyanoformate may have some effects on the body, as it is an electrophilic reagent. It is possible that 4-Trifluoromethylphenyl cyanoformate may interact with certain proteins or enzymes in the body, which could lead to changes in cell function or metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
4-Trifluoromethylphenyl cyanoformate has several advantages for use in laboratory experiments. It is a relatively stable compound, meaning that it does not decompose easily. In addition, it is a relatively inexpensive reagent, making it an economical choice for laboratory experiments. Furthermore, it is a very reactive compound, meaning that it can be used in a variety of reactions. However, 4-Trifluoromethylphenyl cyanoformate also has some limitations. It is a very toxic compound, and it can be a potential health hazard if not handled properly. In addition, it is a strong acid, meaning that it can corrode certain metals or other materials.
Orientations Futures
There are several potential future directions for the use of 4-Trifluoromethylphenyl cyanoformate. One potential direction is to use 4-Trifluoromethylphenyl cyanoformate in the synthesis of other compounds, such as heterocyclic compounds and polycyclic compounds. Another potential direction is to use 4-Trifluoromethylphenyl cyanoformate in the synthesis of drugs or other therapeutic agents. Finally, 4-Trifluoromethylphenyl cyanoformate could be used in the development of new catalysts or reagents that could be used in various reactions.
Méthodes De Synthèse
4-Trifluoromethylphenyl cyanoformate can be synthesized in a two-step process. The first step involves the reaction of trifluoromethylphenyl bromide with sodium cyanide to form 4-trifluoromethylphenyl cyanide. This reaction is carried out in an acidified solution of acetonitrile. The second step involves the reaction of the 4-trifluoromethylphenyl cyanide with formic acid to form 4-Trifluoromethylphenyl cyanoformate. This reaction is carried out in an aqueous solution of sodium hydroxide.
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl] cyanoformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-1-3-7(4-2-6)15-8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBWRUKKNBMGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethylphenyl cyanoformate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

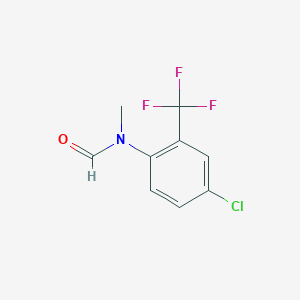
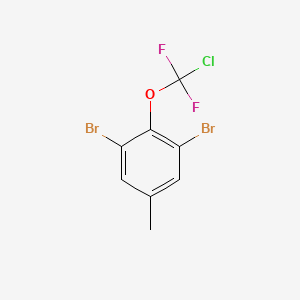
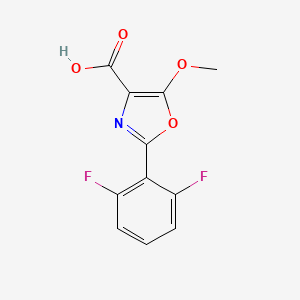
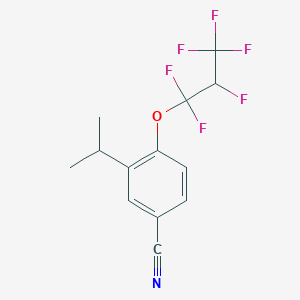
![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
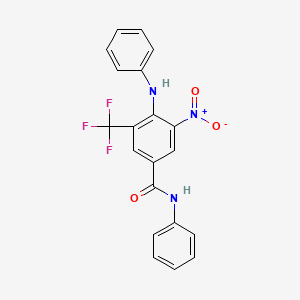
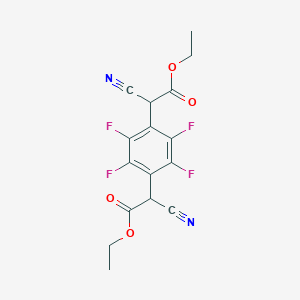
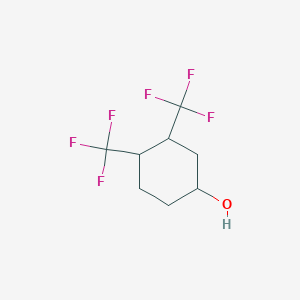
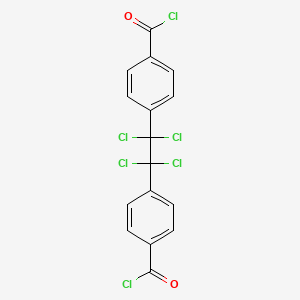
![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)
